molecular formula C16H15F2N3O2 B6796495 N-[(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide

N-[(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide

Cat. No.: B6796495
M. Wt: 319.31 g/mol
InChI Key: UDYHSXCNPDCLFL-CYBMUJFWSA-N
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Description

N-[(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide is a complex organic compound featuring a unique combination of fluorinated naphthalene and pyrazolo-oxazole structures

Properties

IUPAC Name

N-[(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O2/c17-9-6-11-10(12(18)7-9)2-1-3-13(11)19-16(22)14-8-15-21(20-14)4-5-23-15/h6-8,13H,1-5H2,(H,19,22)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYHSXCNPDCLFL-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)F)F)NC(=O)C3=NN4CCOC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=CC(=C2)F)F)NC(=O)C3=NN4CCOC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the fluorinated naphthalene derivative, followed by the construction of the pyrazolo-oxazole ring system.

    Fluorinated Naphthalene Synthesis: The starting material, 1,2,3,4-tetrahydronaphthalene, undergoes selective fluorination at the 5 and 7 positions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Pyrazolo-oxazole Formation: The fluorinated naphthalene is then subjected to a cyclization reaction with appropriate hydrazine and oxazole precursors. This step often requires catalysts like palladium or copper and is performed under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent reaction conditions and scalability. Solvent recycling and waste minimization are also critical considerations in the industrial process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the oxazole ring, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms on the naphthalene ring can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products of these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different bioactive properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for studying the effects of fluorination on aromatic systems and the stability of pyrazolo-oxazole rings.

Biology

Biologically, N-[(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide is investigated for its potential as an enzyme inhibitor or receptor modulator. Its fluorinated structure may enhance binding affinity and specificity to biological targets.

Medicine

In medicine, this compound is explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, the compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of N-[(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity through hydrogen bonding and van der Waals interactions. The pyrazolo-oxazole ring system may interact with active sites of enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds like 1,2,3,4-tetrahydronaphthalene and its fluorinated analogs.

    Pyrazolo-oxazole Compounds: Other pyrazolo-oxazole derivatives with different substituents.

Uniqueness

N-[(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide is unique due to its specific combination of fluorinated naphthalene and pyrazolo-oxazole structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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